molecular formula C11H13FN4 B12956300 6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine

6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12956300
M. Wt: 220.25 g/mol
InChI Key: CMDRRULTWXVHSO-UHFFFAOYSA-N
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Description

6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C11H13FN4 and its molecular weight is 220.25 g/mol. The purity is usually 95%.
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Biological Activity

6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

IUPAC Name: this compound
Molecular Formula: C11H13FN4
Molecular Weight: 220.25 g/mol
Physical State: Powder
Purity: ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of a piperidine derivative with a fluorinated triazole precursor. The synthetic pathway often includes multiple steps of cyclization and functional group transformations to achieve the desired compound with high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HCT116 (Colon Cancer)12.3Inhibition of cell cycle progression
A549 (Lung Cancer)15.0Modulation of signaling pathways

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of critical signaling pathways associated with tumor growth and survival.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Research indicates that it may inhibit viral replication by interfering with reverse transcriptase activity in HIV-1.

Virus Type EC50 (µM) Mechanism of Action
HIV-18.0Inhibition of reverse transcriptase
Influenza A20.0Disruption of viral envelope integrity

The antiviral efficacy is attributed to its structural similarity to known reverse transcriptase inhibitors, allowing it to bind effectively to the enzyme and inhibit its function.

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry evaluated the antiproliferative effects of various triazole derivatives on breast and colon cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Case Study 2: Antiviral Studies

Another investigation focused on the antiviral properties against HIV-1. The study demonstrated that the compound effectively inhibited viral replication in cell cultures at low concentrations while maintaining low cytotoxicity . The binding affinity for reverse transcriptase was confirmed through molecular docking studies.

Properties

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

IUPAC Name

6-fluoro-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C11H13FN4/c12-9-1-2-10-14-11(15-16(10)7-9)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2

InChI Key

CMDRRULTWXVHSO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.